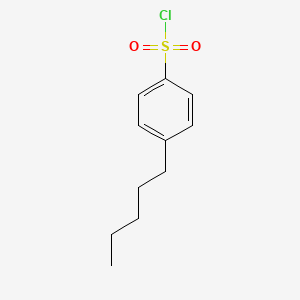
4-Pentylbenzene-1-sulfonyl chloride
概要
説明
4-Pentylbenzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. It is characterized by a benzene ring substituted with a pentyl group at the para position and a sulfonyl chloride group at the meta position. This compound is used in various chemical reactions and has applications in different fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
4-Pentylbenzene-1-sulfonyl chloride can be synthesized through several methods:
Chlorosulfonation of 4-pentylbenzene: This method involves the reaction of 4-pentylbenzene with chlorosulfonic acid. The reaction typically occurs at low temperatures to prevent side reactions.
Reaction with sulfuryl chloride: Another method involves the reaction of 4-pentylbenzene with sulfuryl chloride in the presence of a catalyst such as anhydrous aluminum chloride.
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to optimize the conversion rate and minimize by-products.
化学反応の分析
Types of Reactions
4-Pentylbenzene-1-sulfonyl chloride undergoes various types of chemical reactions, including:
Electrophilic aromatic substitution: This compound can participate in electrophilic aromatic substitution reactions due to the presence of the benzene ring.
Nucleophilic substitution: The sulfonyl chloride group can undergo nucleophilic substitution reactions, where the chloride ion is replaced by a nucleophile.
Common Reagents and Conditions
Electrophilic aromatic substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic substitution: Common nucleophiles include amines, alcohols, and thiols.
Major Products Formed
Electrophilic aromatic substitution: Products include brominated, chlorinated, or nitrated derivatives of this compound.
Nucleophilic substitution: Products include sulfonamides, sulfonate esters, and sulfonate thioesters.
科学的研究の応用
4-Pentylbenzene-1-sulfonyl chloride has several applications in scientific research:
作用機序
The mechanism of action of 4-pentylbenzene-1-sulfonyl chloride involves the formation of a sulfonyl intermediate during nucleophilic substitution reactions. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, leading to the formation of sulfonamide, sulfonate ester, or sulfonate thioester products . The molecular targets and pathways involved depend on the specific nucleophile and reaction conditions used.
類似化合物との比較
Similar Compounds
4-Methylbenzene-1-sulfonyl chloride: Similar structure but with a methyl group instead of a pentyl group.
4-Ethylbenzene-1-sulfonyl chloride: Similar structure but with an ethyl group instead of a pentyl group.
4-Propylbenzene-1-sulfonyl chloride: Similar structure but with a propyl group instead of a pentyl group.
Uniqueness
4-Pentylbenzene-1-sulfonyl chloride is unique due to the presence of the longer pentyl chain, which can influence its reactivity and solubility compared to its shorter-chain analogs. This can affect its applications in various chemical reactions and industrial processes.
特性
IUPAC Name |
4-pentylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClO2S/c1-2-3-4-5-10-6-8-11(9-7-10)15(12,13)14/h6-9H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDWXZRVWJHEWMT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50224653 | |
| Record name | 4-t-Amylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
73948-18-2 | |
| Record name | 4-t-Amylbenzenesulphonyl chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073948182 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-t-Amylbenzenesulphonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50224653 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
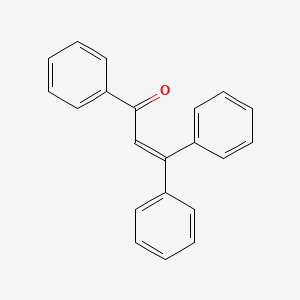
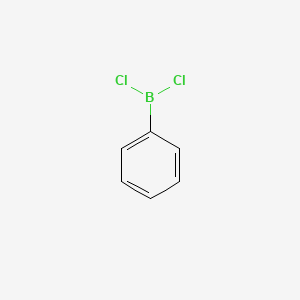
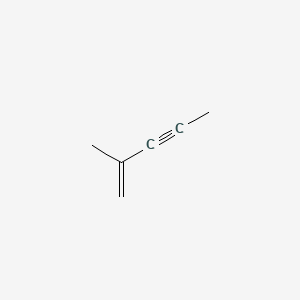

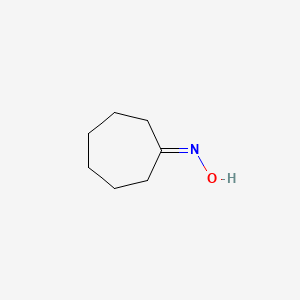
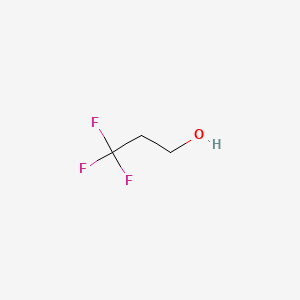
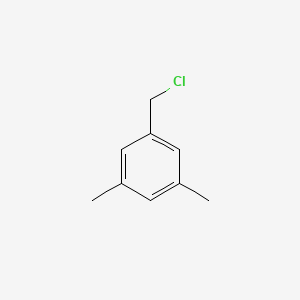

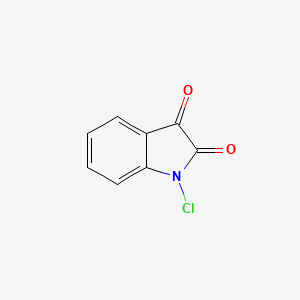
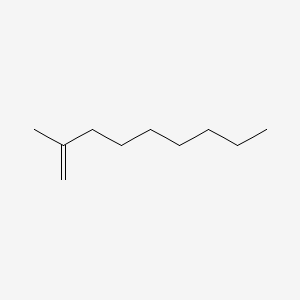
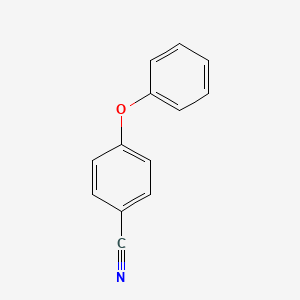


![6-Chloro-2-methylbenzo[d]thiazole](/img/structure/B1345658.png)
